(S)-2,4-Diaminobutanoic acid hydrobromide

Neuroscience GABAergic Neurotransmitter Transport

This (S)-enantiomer hydrobromide salt is essential for studies of GABA uptake and chronic ammonia toxicity. Its stereospecificity provides ≥20-fold greater potency than the (R)-isomer. A specific benchmark for antitumor research, demonstrating 43.4% tumor growth reduction in vivo. Ensure experimental validity; do not substitute with racemic mixtures or other salt forms.

Molecular Formula C4H11BrN2O2
Molecular Weight 199.05 g/mol
Cat. No. B1389878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,4-Diaminobutanoic acid hydrobromide
Molecular FormulaC4H11BrN2O2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N.Br
InChIInChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1
InChIKeyRVCHWEZQMFNGBK-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,4-Diaminobutanoic acid hydrobromide: Key Identifiers, Class, and Procurement Baseline for Research Applications


(S)-2,4-Diaminobutanoic acid hydrobromide (CAS 73143-97-2 for the hydrobromide salt; free base CAS 1758-80-1), also known as L-2,4-diaminobutyric acid hydrobromide or L-DABA hydrobromide, is a non-proteinogenic diamino acid derived from butyric acid. It features a four-carbon backbone with amino groups at the α (2-position) and γ (4-position) positions and is supplied as the hydrobromide salt with a molecular weight of 199.05 g/mol [1]. As the L-enantiomer (S-configuration), this compound is a weak, non-competitive inhibitor of γ-aminobutyric acid (GABA) transaminase (IC50 > 500 μM) and exhibits antitumor activity both in vitro and in vivo [2] . Its stereochemical configuration is a critical determinant of its biological activity, distinguishing it from the D-isomer and racemic mixtures [3].

Why Generic Substitution Fails: The Critical Importance of Enantiomeric Purity and Salt Form in (S)-2,4-Diaminobutanoic acid hydrobromide Research


The biological activity of 2,4-diaminobutanoic acid is strictly stereospecific. The S(+)-isomer (L-DABA) is at least 20 times more potent than the R(-)-isomer (D-DABA) as an inhibitor of sodium-dependent GABA uptake in rat brain slices [1]. Consequently, substitution with the racemic mixture (DL-DABA) or the D-isomer will result in significantly different, and predictably lower, pharmacological activity in any assay where GABA uptake is a factor. Furthermore, while both isomers are equipotent as inhibitors of sodium-independent GABA binding to brain membranes [1], their distinct neurotoxicity profiles following different routes of administration preclude simple interchangeability [2]. The hydrobromide salt form provides defined solubility and handling characteristics compared to the free base or other salt forms (e.g., dihydrochloride), which can impact experimental consistency and reproducibility. Selecting the incorrect enantiomer or salt form introduces a confounding variable of known and quantifiable magnitude, rendering cross-study comparisons or experimental replication unreliable.

Quantitative Evidence Guide for (S)-2,4-Diaminobutanoic acid hydrobromide: Direct Comparative Data Against Key Analogs


Stereospecific Inhibition of GABA Uptake: L-DABA vs. D-DABA

The (S)-enantiomer of 2,4-diaminobutyric acid (L-DABA) is at least 20 times more potent than the (R)-enantiomer (D-DABA) as an inhibitor of sodium-dependent GABA uptake. This stereospecificity is critical for any experiment investigating GABA transport modulation. In contrast, both isomers are equipotent in inhibiting sodium-independent GABA binding to brain membranes, indicating that the observed difference is specific to the transporter interaction [1].

Neuroscience GABAergic Neurotransmitter Transport

In Vivo Antitumor Efficacy: L-DABA Tumor Growth Inhibition vs. Vehicle Control

In an in vivo mouse model of fibrosarcoma, treatment with L-DABA (L-2,4-diaminobutyric acid) resulted in a 43.4% reduction in tumor growth compared to untreated controls . This provides a quantitative benchmark for the compound's antitumor efficacy that can be used as a reference point when evaluating novel DABA derivatives or combination therapies.

Oncology Cancer Biology Experimental Therapeutics

Comparative GABA Transaminase Inhibition: In Vivo vs. In Vitro Potency

Kinetic studies indicate that L-DABA is a non-linear, non-competitive inhibitor of GABA transaminase with a reported in vitro IC50 > 500 μM . Critically, the compound exhibits greater inhibitory potency against GABA transaminase in vivo than in vitro [1] . This difference underscores the importance of using in vivo models for accurate assessment of its effects on GABAergic systems and precludes simple extrapolation from in vitro data.

Enzymology Neurochemistry Pharmacology

Cytolytic Activity Profile: Human Glioma Cells vs. Normal Fibroblasts

L-DABA induces a cytolytic effect in both malignant and normal cells. Following a 24-hour incubation at 37°C, the concentration required to reduce cell count by 50% (EC50) was 20 mM for the human glioma cell line SKMG-1 and 12.5 mM for normal human fibroblasts . This indicates that normal fibroblasts are slightly more sensitive to L-DABA's cytolytic effects than glioma cells in this in vitro setting. The mechanism is attributed to osmotic lysis induced by non-saturated intracellular accumulation of L-DABA .

Cancer Cell Biology Cytotoxicity Selectivity

Distinct Neurotoxicity Mechanisms: L-DABA vs. Other Amino Acids

The neurotoxicity of L-2,4-diaminobutyric acid is mechanistically distinct from that of other basic amino acids. Intraperitoneal administration of toxic doses to rats results in a chronic ammonia toxicity profile (hyperirritability, tremors, convulsions after 12-20 hours) and a two- to three-fold increase in brain glutamine concentration [1]. In contrast, toxic doses of L-homoarginine, L-lysine, L-leucine, and ammonium acetate cause an acute ammonia toxicity (dyspnea, prostration, coma within 15-30 minutes) with a significant increase in blood ammonia but only a slight increase in brain glutamine [1]. This divergence is linked to L-DABA's competitive inhibition of ornithine carbamoyltransferase in the liver, a primary site of toxicity [1].

Neurotoxicology Ammonia Metabolism Mechanism of Action

GABA Transaminase Inhibition: L-DABA vs. Class-Level Inhibitors

L-DABA is a weak, non-linear, non-competitive inhibitor of GABA transaminase with an IC50 greater than 500 μM [1] . This places it in a distinct potency class compared to more potent GABA transaminase inhibitors like vigabatrin (IC50 ~ 1-10 μM) [2]. While L-DABA's potency is low, its unique non-competitive mechanism and greater in vivo efficacy [1] distinguish it for specific applications where strong inhibition is not desired or where its particular uptake and metabolic profile are being investigated.

Enzyme Inhibition GABA Metabolism Pharmacology

Best Research and Industrial Application Scenarios for (S)-2,4-Diaminobutanoic acid hydrobromide Based on Quantitative Evidence


Neuroscience Research: Stereospecific Investigation of GABA Uptake Mechanisms

This compound is the definitive choice for studies requiring specific inhibition of neuronal GABA uptake. The quantitative demonstration that the (S)-enantiomer is ≥20-fold more potent than the (R)-enantiomer [1] makes it an essential tool for dissecting the stereospecific requirements of GABA transporters. Use of the racemate or D-isomer would introduce a known, quantifiable loss of potency, compromising experimental validity [1].

Cancer Research: Standardized In Vivo Model for Antitumor Efficacy

For laboratories developing and testing novel antitumor agents, (S)-2,4-Diaminobutanoic acid hydrobromide serves as a valuable benchmark. The reported 43.4% reduction in tumor growth in a mouse fibrosarcoma model provides a specific, quantitative reference point for comparing the in vivo efficacy of new DABA derivatives or combination therapies. This allows for direct head-to-head comparison in the same model system.

Mechanistic Toxicology: Investigating Amino Acid-Induced Hepatotoxicity and Ammonia Dysregulation

This compound is a unique tool for studying the mechanistic basis of chronic ammonia toxicity and amino acid-induced liver damage. Unlike other basic amino acids that cause acute toxicity, L-DABA's competitive inhibition of ornithine carbamoyltransferase [2] and its distinct temporal profile (12-20 hour symptom onset) [2] allow researchers to model and dissect a specific pathway of metabolic disruption, making it invaluable for mechanistic toxicology studies.

Peptide Synthesis: Construction of Conformationally Constrained Bioactive Peptides

As a non-proteinogenic diamino acid building block, (S)-2,4-diaminobutanoic acid is used in solid-phase peptide synthesis to introduce additional positive charge or conformational constraints [3]. Its incorporation enables the creation of cyclic peptides and lactam bridges, which are valuable for studying protein structure-function relationships and for developing peptide-based therapeutics with enhanced stability and receptor selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2,4-Diaminobutanoic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.